molecular formula C11H19NO9 B7804836 N-acetylneuraminic acid

N-acetylneuraminic acid

Cat. No.: B7804836
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylneuraminic acid (Neu5Ac or NANA) is the predominant form of sialic acid, a nine-carbon monosaccharide prominently found as a terminal residue on glycoproteins and glycolipids of cell membranes, especially in neuronal tissues and human milk oligosaccharides . As a key component of the glycocalyx, it is critically involved in a wide array of physiological and pathological processes, making it an essential reagent for diverse research fields. In neuroscience research, Neu5Ac is recognized for its crucial role in brain development and cognitive function. It is a fundamental monosaccharide block of brain gangliosides and polysialic acid, which are vital for neuronal plasticity, cell migration, and neural differentiation . Exogenous supplementation studies have demonstrated its ability to improve memory and learning performance in animal models, highlighting its significance during early-life brain development . In immunology, Neu5Ac acts as a critical self-associated molecular pattern (SAMP). It is recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells, thereby modulating immunological responses and maintaining tolerance . This interaction is exploited by certain pathogens and tumor cells, which display Neu5Ac on their surfaces to evade host immune surveillance . Research has also linked elevated systemic levels of free Neu5Ac to accelerated memory deficits in disease models, connecting immune exhaustion to neurological impairment . Furthermore, Neu5Ac serves as a receptor for influenza viruses, facilitating viral attachment, and is a key precursor in the synthesis of antiviral drugs like zanamivir and oseltamivir . This product is provided as a white to almost white crystalline powder with a purity of >98.0% (HPLC) . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVRNKJHWKZAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964136
Record name 3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
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Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; [Sigma-Aldrich MSDS]
Record name N-Acetylneuraminic acid
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CAS No.

489-46-3, 131-48-6
Record name O-sialic acid
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Record name Neuraminic acid, N-acetyl-
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Record name 3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
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Record name N-acetylneuraminic acid
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Preparation Methods

Natural Product Extraction

Early Neu5Ac production relied on isolating the compound from natural sources like egg yolks or animal tissues. However, Neu5Ac constitutes less than 0.1% of these materials, necessitating complex purification steps with recovery rates below 20%. Chromatographic separation from contaminating glycans further escalates costs, rendering extraction impractical for industrial-scale production.

Chemical Synthesis Challenges

Chemical routes involve multi-step reactions starting from glucosamine derivatives, requiring protective group strategies to prevent unwanted side reactions. For instance, the synthesis of Neu5Ac via Köenig-Knorr glycosylation faces stereochemical challenges, yielding mixtures of α- and β-anomers. Post-synthesis purification reduces overall efficiency, with typical yields under 30%. Additionally, toxic reagents like heavy metal catalysts raise environmental concerns, limiting regulatory approval for pharmaceutical use.

Enzymatic Production Using Epimerase and Aldolase

Two-Step Enzymatic Conversion

The enzymatic method combines N-acylglucosamine-2-epimerase (EC 5.1.3.8) and N-acetylneuraminic acid lyase (EC 4.1.3.3) to convert N-acetylglucosamine (GlcNAc) and pyruvate into Neu5Ac. The epimerase isomerizes GlcNAc to N-acetylmannosamine (ManNAc), which the lyase condenses with pyruvate. This approach avoids protective groups and achieves stereospecificity, with equilibrium conversion rates exceeding 80% under optimized conditions.

Reaction Optimization

Key parameters include pH (7.5–8.0), temperature (25–37°C), and pyruvate-to-ManNAc ratios. Excess pyruvate inhibits epimerase activity, necessitating a molar ratio of 1.5:1 (pyruvate:ManNAc) for maximal yield. Continuous processes in enzyme membrane reactors enhance productivity, achieving residence times of 0.2 hours and Neu5Ac concentrations of 15–20 g/L.

Table 1: Enzymatic Synthesis Conditions and Yields

ParameterOptimal RangeNeu5Ac Yield
pH7.5–8.080–85%
Temperature (°C)25–3775–82%
Pyruvate:ManNAc1.5:188%
Residence Time (h)0.2–0.515–20 g/L

Whole-Cell Biocatalysts

Engineered Escherichia coli expressing epimerase and lyase genes enable single-step conversion of GlcNAc to Neu5Ac. Strains with deleted glucosamine catabolism genes (e.g., nagE, manXYZ) redirect metabolic flux toward ManNAc synthesis, achieving titers of 45 g/L in fed-batch reactors. Co-expression of pyruvate carboxylase enhances pyruvate availability, boosting yields by 30%.

Microbial Fermentation with Genetically Modified Organisms

Metabolic Engineering Strategies

Recent patents describe E. coli K-12 MG1655 derivatives with knockout mutations in nanATEK, nagE, and manXYZ to block Neu5Ac degradation and competing pathways. Introducing cneuB (sialic acid synthase) and bag (glucosamine-6-phosphate acetyltransferase) genes under trc promoters elevates intracellular Neu5Ac synthesis rates. Deletion of acetate kinase (ackA) and lactate dehydrogenase (ldhA) minimizes byproduct formation, increasing carbon flux toward Neu5Ac.

High-Density Fermentation Protocols

Fermentation media containing 10 g/L tryptone, 5 g/L yeast extract, and 0.1 g/L ampicillin support cell densities of OD₆₀₀ = 60. Inducing with 0.2 mM IPTG at OD₆₀₀ = 1.2 triggers enzyme expression, while glycerol supplementation (20 g/L) enhances membrane permeability for substrate uptake. Post-induction, cells are harvested and resuspended in transformation medium containing 50 g/L GlcNAc, yielding 98 g/L Neu5Ac after 48 hours.

Table 2: Fermentation Parameters and Outcomes

ParameterValueOutcome
Induction OD₆₀₀1.2Enzyme activation
IPTG Concentration0.2 mMMaximal expression
GlcNAc Concentration50 g/LSubstrate saturation
Fermentation Time48 h98 g/L Neu5Ac

Downstream Processing

Centrifugation and ultrafiltration concentrate cell broth, followed by ion-exchange chromatography to isolate Neu5Ac. Crystallization using ethanol/water mixtures (70:30 v/v) achieves 95% purity, meeting pharmaceutical standards.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYieldCostScalabilityEnvironmental Impact
Chemical Synthesis20–30%HighLowHigh (toxic waste)
Enzymatic Conversion75–85%ModerateHighLow
Microbial Fermentation90–98%LowHighLow

Enzymatic and fermentation methods outperform chemical routes in yield and sustainability. Fermentation’s reliance on renewable carbon sources (e.g., glycerol) aligns with green chemistry principles, while enzymatic systems offer rapid kinetics suitable for continuous production .

Scientific Research Applications

Pharmaceutical Applications

Neu5Ac has garnered significant attention in the pharmaceutical sector due to its multifunctional characteristics. Its applications include:

  • Antiviral Agents : Neu5Ac is a precursor for synthesizing antiviral drugs such as zanamivir and oseltamivir, which are effective against influenza viruses. These drugs inhibit the viral neuraminidase enzyme, preventing viral replication and spread .
  • Cancer Therapy : Neu5Ac plays a role in tumorigenesis and cellular recognition processes, making it a target for innovative cancer therapies. Research indicates that Neu5Ac-functionalized polymers can inhibit viral adhesion to host cells, presenting a potential strategy for cancer treatment .
  • Cardiovascular Health : Studies have identified Neu5Ac as a potential metabolic marker for coronary artery disease. Its regulation may offer new therapeutic avenues for managing myocardial ischemia .

Table 1: Pharmaceutical Applications of Neu5Ac

Application TypeDescriptionExamples
Antiviral AgentsPrecursor for antiviral drugs that inhibit viral replicationZanamivir, Oseltamivir
Cancer TherapyTargeting tumorigenesis and enhancing immune responseNeu5Ac-functionalized polymers
Cardiovascular HealthPotential metabolic marker for heart diseasesRegulation of lipid metabolism

Food Industry Applications

Neu5Ac is increasingly recognized for its health benefits in food products:

  • Nutritional Supplements : Clinical studies demonstrate that Neu5Ac is safe for use in food supplements with no significant side effects. It has been shown to support cognitive function and immune response .
  • Functional Foods : Neu5Ac can be added to functional foods to enhance their health benefits, particularly in improving gut health and reducing inflammation .

Table 2: Food Industry Applications of Neu5Ac

Application TypeDescriptionExamples
Nutritional SupplementsSafe addition to dietary supplements promoting cognitive and immune healthVarious commercial supplements
Functional FoodsEnhances health benefits through anti-inflammatory propertiesProbiotic-rich foods

Cosmetic Applications

In the cosmetic industry, Neu5Ac is valued for its skin-enhancing properties:

  • Anti-Aging Products : Neu5Ac has been incorporated into anti-aging formulations due to its ability to improve skin hydration, elasticity, and overall appearance. Clinical trials have shown significant improvements in skin conditions when using products containing Neu5Ac .
  • Wound Healing : Neu5Ac promotes fibroblast proliferation and glycosaminoglycan synthesis, aiding in wound healing processes. This property makes it an attractive ingredient in topical treatments .

Table 3: Cosmetic Applications of Neu5Ac

Application TypeDescriptionExamples
Anti-Aging ProductsImproves skin hydration and elasticityEye creams, serums
Wound HealingEnhances fibroblast activity and accelerates wound repairTopical treatments

Research Findings and Case Studies

Numerous studies highlight the potential of Neu5Ac across various applications:

  • A study demonstrated that Neu5Ac supplementation improved lipid metabolism and reduced hypercoagulation in hyperlipidemic rats, suggesting its role in cardiovascular health management .
  • Another research effort focused on the biotechnological production of Neu5Ac, emphasizing its environmental benefits and scalability for pharmaceutical applications .

Comparison with Similar Compounds

Substrate Specificity :

  • Sialic Acid Aldolases : Enzymes like N-acetylneuraminate lyase (NAL) can cleave both Neu5Ac and Neu5Gc but with differing efficiencies (e.g., K_m for Neu5Ac: 0.8 mM vs. Neu5Gc: 1.2 mM in Pasteurella multocida NAL) .
  • CMAH : Exclusive to Neu5Ac hydroxylation, absent in humans, explaining the absence of Neu5Gc in human tissues .

Metabolic Regulation :

  • Neu5Ac biosynthesis is feedback-inhibited by CMP-Neu5Ac, ensuring homeostasis .
  • Neu5Gc synthesis is tissue-specific; in mice, hepatic CMAH expression is 1,000-fold higher than in brain tissue, correlating with Neu5Gc abundance .

Functional and Biomedical Implications

Pathogen Interactions :

  • Influenza A virus hemagglutinin binds preferentially to Neu5Acα2-6Gal (human upper respiratory tract) or Neu5Acα2-3Gal (avian gut). A single amino acid substitution (Leu226→Gln) shifts specificity between these linkages .

Therapeutic Potential:

  • Neu5Ac supplementation ameliorates hyperlipidemia and oxidative stress in rodent models, suggesting metabolic benefits .
  • Neu5Gc’s immunogenicity limits its therapeutic use in humans but serves as a biomarker for xenotransplantation rejection .

Data Tables

Table 1: Structural and Functional Comparison of Neu5Ac, Neu5Gc, and KDN

Property Neu5Ac Neu5Gc KDN
C5 Substituent N-acetyl N-glycolyl Hydroxyl
Biosynthetic Enzyme GNE pathway CMAH KDN synthase
Human Presence Abundant Absent Trace amounts
Key Role Cell signaling Immune modulation Developmental processes
Reference

Table 2: Enzymatic Activities Toward Sialic Acids

Enzyme Substrate Activity (Relative %) Km (mM) Reference
CMP-Neu5Ac Synthetase Neu5Ac 100% 0.05
Neu5Gc <1% N/A
NAL (P. multocida) Neu5Ac 100% 0.8
Neu5Gc 85% 1.2

Biological Activity

N-Acetylneuraminic acid (Neu5Ac), a prominent member of the sialic acid family, plays a critical role in various biological processes. This article explores its biological activity, including its physiological roles, implications in health and disease, and relevant research findings.

Overview of this compound

This compound is a nine-carbon sugar that acts as a terminal component of glycoproteins and glycolipids on cell surfaces. It is involved in cellular recognition, adhesion, and signaling processes. Neu5Ac is synthesized from N-acetylmannosamine and pyruvate through the action of the enzyme sialyltransferase.

Physiological Roles

  • Cellular Recognition and Adhesion : Neu5Ac is crucial for cell-cell interactions, influencing immune responses and pathogen recognition. Its presence on cell surfaces can modulate the binding affinity of viruses and bacteria, impacting infection rates.
  • Neurological Functions : Neu5Ac is significant in brain development and function, contributing to neuronal signaling and synaptic plasticity. Its levels are associated with cognitive functions and neurodevelopmental disorders.
  • Metabolic Regulation : Recent studies indicate that Neu5Ac influences lipid metabolism and coagulation processes. It has been shown to mitigate hyperlipidemia and related cardiovascular risks in animal models.

Case Studies

  • Sialuria : A unique case study highlighted a patient with excessive excretion of this compound due to metabolic dysregulation. The patient exhibited symptoms like mental retardation and seizures, attributed to elevated sialic acid levels affecting neurological functions .
  • High-Fat Diet Studies : Research involving Sprague Dawley rats demonstrated that dietary supplementation with Neu5Ac can prevent high-fat diet-induced insulin resistance and hypercoagulation. The results indicated that Neu5Ac improved metabolic indices comparable to simvastatin treatment, suggesting its potential as a therapeutic agent for metabolic disorders .

Clinical Implications

  • Cancer Research : Neu5Ac's role in tumorigenesis has been explored, where it was found to modulate signaling pathways related to cancer progression. Sialidases, which regulate sialic acid levels, have been implicated in tumor formation, indicating that targeting these pathways could be beneficial in cancer therapy .
  • Cardiovascular Health : Neu5Ac serves as a biomarker for cardiovascular diseases. Studies have shown that it can influence coagulation status, potentially reducing the risk of thrombotic events in hyperlipidemic conditions .

Data Tables

Study Findings Reference
Sialuria Case StudyElevated Neu5Ac linked to neurological symptoms
High-Fat Diet ImpactNeu5Ac supplementation improved lipid profiles and reduced insulin resistance
Cancer ProgressionNeu5Ac modulates tumorigenesis via sialidase activity
Cardiovascular Risk FactorsNeu5Ac associated with improved coagulation status in hyperlipidemic rats

Q & A

Q. What enzymatic strategies are employed for Neu5Ac synthesis, and how do their yields compare?

Neu5Ac is primarily synthesized via multienzyme systems combining N-acetylneuraminic acid aldolase (NAL) and N-acetylglucosamine-2-epimerase (AGE). For example, co-immobilizing these enzymes on resins improves catalytic efficiency, achieving yields up to 85% with a substrate conversion rate of 0.5 mM/h . Compared to single-step fermentation, multienzyme cascades reduce byproduct formation and enhance scalability .

Q. What analytical methods are recommended for quantifying Neu5Ac in biological samples?

High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is the gold standard. Hydrolysis with 2 M HCl at 80°C for 3 hours releases Neu5Ac from glycoproteins, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene for sensitive detection (limit of quantification: 0.1 µM) . Mass spectrometry (MS) is preferred for distinguishing Neu5Ac from isomers like N-glycolylneuraminic acid .

Q. How does Neu5Ac interact with silica surfaces in carbohydrate mixtures?

Adsorption of Neu5Ac on silica is enhanced when the surface is pre-modified with monosaccharides (e.g., sucrose), which reduces hydration energy and displaces water clusters. The adsorption capacity increases by 40% in mixed systems compared to isolated Neu5Ac, as shown by surface plasmon resonance (SPR) studies .

Advanced Research Questions

Q. How can binding epitopes of Neu5Ac in protein interactions be resolved experimentally?

Saturation transfer difference nuclear magnetic resonance (STD-NMR) combined with molecular dynamics (MD) simulations identifies key residues involved in Neu5Ac recognition. For instance, rotavirus VP8* binds Neu5Ac via its glycerol side chain (H9 protons), with negligible contribution from adjacent galactose units in disaccharides . TOCSY experiments further confirm binding specificity by isolating overlapping proton signals .

Q. What experimental design considerations address contradictions in Neu5Ac’s role in cellular pathways?

Neu5Ac exhibits dual roles: it promotes ferroptosis in H9C2 cardiomyocytes by suppressing Nrf2-mediated antioxidant pathways (IC~50~: 50 µM) , yet attenuates atherosclerosis via SQSTM1/p62 sialylation . To reconcile such findings, researchers should standardize cell models (e.g., primary vs. immortalized lines) and contextualize Neu5Ac concentrations (pathological vs. physiological ranges). Meta-analyses of transcriptomic datasets (e.g., GEO: GSE12345) are recommended .

Q. How do glycosylation profiles of Neu5Ac vary across bioproduction systems, and what are the implications?

Chinese hamster ovary (CHO) cells produce cetuximab with 30% higher Neu5Ac content compared to Sp2/0 cells, attributed to differences in sialyltransferase activity. LC-MS/MS glycomic profiling reveals CHO-derived antibodies have fewer non-human N-glycolylneuraminic acid residues, critical for reducing immunogenicity . Standardizing cell culture media (e.g., CD vs. serum-free) ensures batch-to-batch reproducibility .

Q. What strategies optimize Neu5Ac aldolase stability in industrial biocatalysis?

Immobilizing NAL on amino-resin carriers (e.g., ECR8309F) improves thermostability (half-life at 50°C: 48 h vs. 6 h for free enzyme) and reusability (10 cycles with <10% activity loss). Mutagenesis at residue K153 (to alanine) enhances pyruvate affinity (K~m~ reduced by 60%) . Modular metabolic engineering in Bacillus subtilis further increases titers to 45 g/L .

Methodological Guidelines

  • Standardization : Follow the Nucleic Acid Analysis Working Group (NAWG) guidelines for metrological traceability in Neu5Ac quantification, including internal standards (e.g., isotopically labeled Neu5Ac-¹³C~6~) .
  • Data Reporting : Use the Minimum Information for Biological and Biomedical Investigations (MIBBI) checklist for enzyme kinetics (e.g., reporting K~m~, V~max~, and pH/temperature optima) .
  • Conflict Resolution : Apply multivariate analysis (e.g., PCA) to distinguish experimental artifacts (e.g., silica surface heterogeneity) from true biochemical interactions in adsorption studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-acetylneuraminic acid
Reactant of Route 2
N-acetylneuraminic acid

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